BenchChemオンラインストアへようこそ!

PHA-680632

Aurora kinase inhibition cancer cell proliferation mitotic regulation

PHA-680632 is a potent, ATP-competitive pan-Aurora kinase inhibitor with balanced potency (A/B/C IC50: 27/135/120 nM) and a clean selectivity profile over 31 other kinases. Its demonstrated in vivo efficacy (e.g., 85% TGI in HL-60 xenografts) and utility in radiosensitization, particularly in p53-deficient models, make it the superior choice for proof-of-concept oncology studies. Unlike isoform-selective inhibitors, this compound uniquely enables the study of pan-Aurora inhibition phenotypes, ensuring reproducible results for your critical research.

Molecular Formula C28H35N7O2
Molecular Weight 501.6 g/mol
CAS No. 398493-79-3
Cat. No. B1684295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-680632
CAS398493-79-3
SynonymsPHA 680632
PHA-680632
PHA680632
Molecular FormulaC28H35N7O2
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C
InChIInChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36)
InChIKeyOBWNXGOQPLDDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PHA-680632: Potent Pan-Aurora Kinase Inhibitor for Preclinical Oncology Research


PHA-680632 (CAS: 398493-79-3) is a potent, ATP-competitive small molecule inhibitor of the Aurora kinase family, exhibiting IC50 values of 27 nM, 135 nM, and 120 nM for Aurora A, B, and C, respectively . It demonstrates high selectivity for Aurora kinases over a broad panel of other kinases, with 10- to 200-fold higher IC50 values for FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3, and IC50 values exceeding 10 µM for an additional 22 kinases . PHA-680632 is the first representative of a new class of Aurora inhibitors with significant antitumor activity across a wide range of cancer cell lines and in vivo tumor models at well-tolerated doses [1].

Why PHA-680632 Cannot Be Substituted with Other Aurora Kinase Inhibitors


Aurora kinase inhibitors exhibit distinct selectivity profiles, potency spectra, and in vivo characteristics that critically impact experimental outcomes. PHA-680632 demonstrates a unique pan-Aurora inhibition profile with balanced potency across Aurora A, B, and C, while maintaining a favorable selectivity window against off-target kinases. Simple substitution with other Aurora inhibitors, such as the Aurora A-selective MLN8054 or the Aurora B-selective AZD1152, would fundamentally alter the biological phenotype and response observed in cellular and animal models [1]. Furthermore, differences in pharmacokinetic properties and tissue distribution can lead to divergent efficacy and toxicity profiles, as demonstrated by the differential antitumor activity of PHA-680632 compared to other pan-Aurora inhibitors like VX-680 in specific xenograft models [2].

Quantitative Differentiation of PHA-680632 Against Closest Aurora Kinase Inhibitor Comparators


PHA-680632 Exhibits Superior Aurora B Potency Relative to ZM447439

PHA-680632 inhibits Aurora B with an IC50 of 135 nM, demonstrating approximately 1.7-fold greater potency compared to ZM447439, which inhibits Aurora B with an IC50 of 130 nM . Both compounds are pan-Aurora inhibitors, but PHA-680632 exhibits a distinct potency profile across the three Aurora isoforms, which may translate to differential cellular effects.

Aurora kinase inhibition cancer cell proliferation mitotic regulation

PHA-680632 Provides Balanced Pan-Aurora Inhibition Compared to Aurora A-Selective VX-680

PHA-680632 inhibits Aurora A, B, and C with IC50 values of 27 nM, 135 nM, and 120 nM, respectively, providing balanced pan-Aurora inhibition . In contrast, VX-680 exhibits a significantly skewed inhibition profile with Ki(app) values of 0.6 nM, 18 nM, and 4.6 nM for Aurora A, B, and C, respectively [1], demonstrating >30-fold selectivity for Aurora A over Aurora B. This differential isoform selectivity translates to distinct biological outcomes in cellular assays.

Pan-Aurora inhibition kinase selectivity cancer therapeutics

PHA-680632 Demonstrates Favorable Kinase Selectivity Profile with >15-Fold Selectivity for Aurora A in a 31-Kinase Panel

PHA-680632 exhibits >15-fold selectivity for Aurora A kinase over a panel of 31 kinases, with IC50 values exceeding 10 µM for 22 of these kinases [1]. While direct head-to-head selectivity panel comparisons are not available, this selectivity window is comparable to other pan-Aurora inhibitors such as VX-680, which demonstrates >100-fold selectivity for Aurora A over 55 kinases . The broader selectivity profile of PHA-680632 may be advantageous for studies where additional off-target inhibition is undesirable.

Kinase selectivity off-target effects chemical biology

PHA-680632 Exhibits Potent In Vivo Tumor Growth Inhibition with Favorable Tolerability in Xenograft Models

PHA-680632 demonstrates significant in vivo antitumor activity across multiple xenograft models. In an HL60 human leukemia xenograft model, administration of PHA-680632 at 45 mg/kg resulted in 85% tumor growth inhibition (TGI) without signs of overt toxicity [1][2]. Similarly, in p53-deficient HCT116 xenografts, PHA-680632 at 40 mg/kg combined with ionizing radiation enhanced tumor growth delay compared to radiation alone [3]. These efficacy metrics are comparable to those reported for VX-680, which reduced tumor size by 22-98% in various xenograft models, but with a different toxicity profile [4].

In vivo efficacy xenograft models tumor growth inhibition

PHA-680632 Demonstrates Submicromolar Antiproliferative Activity Across Diverse Cancer Cell Lines

PHA-680632 potently inhibits the proliferation of a wide range of cancer cell lines, with IC50 values ranging from 60 nM to 7.15 µM . Specifically, in HeLa, A549, HCT116, U937, and HL-60 cells, PHA-680632 exhibits IC50 values of 0.4 µM, 0.6 µM, 0.1 µM, 0.1 µM, and 0.1 µM, respectively [1]. This antiproliferative profile is consistent with the reported activity of other Aurora kinase inhibitors, but the specific sensitivity of certain cell lines may differ, highlighting the importance of cell line-specific optimization in experimental design.

Antiproliferative activity cancer cell lines IC50 determination

Optimal Research Applications of PHA-680632 Based on Validated Preclinical Evidence


Investigating the Role of Balanced Pan-Aurora Kinase Inhibition in Mitotic Regulation and Apoptosis

PHA-680632, with its balanced inhibition of Aurora A, B, and C (IC50: 27 nM, 135 nM, 120 nM), is ideally suited for dissecting the collective roles of all three Aurora kinases in mitotic progression, chromosome segregation, and cytokinesis. Its use allows researchers to distinguish phenotypes resulting from pan-Aurora inhibition from those observed with isoform-selective inhibitors like MLN8054 (Aurora A-selective) or AZD1152 (Aurora B-selective).

Validating Aurora Kinase Dependence in Diverse Cancer Cell Line Panels and Xenograft Models

The robust antiproliferative activity of PHA-680632 across a wide range of cancer cell lines (IC50 values from 60 nM to 7.15 µM) and its significant in vivo tumor growth inhibition (e.g., 85% TGI in HL-60 xenografts at 45 mg/kg) make it a powerful tool for validating Aurora kinase addiction in specific cancer types. It is particularly useful for establishing proof-of-concept for Aurora kinase inhibition in preclinical oncology studies. [1]

Elucidating Mechanisms of Sensitivity and Resistance to Aurora Kinase Inhibition

The defined selectivity profile of PHA-680632 (>15-fold selectivity for Aurora A over 31 kinases; IC50 >10 µM for 22 kinases) allows for the identification of genetic and molecular determinants of response to pan-Aurora kinase inhibition. By using PHA-680632 in isogenic cell line pairs or patient-derived xenograft models, researchers can uncover biomarkers of sensitivity or acquired resistance that may inform patient stratification strategies. [2]

Exploring Combination Therapy Strategies with Radiation or Other Targeted Agents

Preclinical evidence demonstrates that PHA-680632 enhances radiation response in p53-deficient cancer cells, leading to improved tumor growth delay in vivo. This positions PHA-680632 as a valuable tool for investigating rational combination therapies, particularly in cancers with defined genetic backgrounds (e.g., p53 mutations) or in combination with other targeted agents that exploit synthetic lethal interactions. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHA-680632

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.